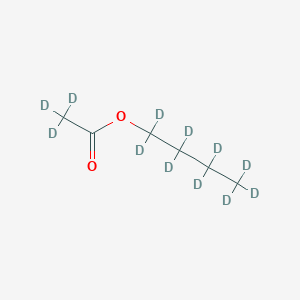
n-Butylacetat-d12
Übersicht
Beschreibung
N-Butyl Acetate-d12 is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 128.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-Butyl Acetate-d12 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Butyl Acetate-d12 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reaktive Destillation für die Synthese
n-Butylacetat-d12 wird in einer reaktiven Destillationskolonne (RD) für seine Synthese aus n-Butanol und Essigsäure verwendet . Das kinetische Modell von Langmuir-Hinshelwood-Hougen-Watson (LHHW) und ein Gleichgewichtsstufenmodell für die Trennung werden eingesetzt, um den RD-Prozess zu untersuchen . Die optimale Kolonnenkonfiguration für die Produktion von n-Butylacetat wurde mit 5 Rektifizierungsstufen, 8 Reaktionsstufen und 13 Strippstufen ausgelegt .
Veresterungsreaktion
Die Veresterung von Essigsäure mit n-Butanol wurde in Gegenwart von Ionenaustauscherharzkatalysatoren wie Amberlyst-15 untersucht, um die intrinsische Reaktionskinetik zu bestimmen . Die Geschwindigkeitsausdrücke wären nützlich für Simulationsstudien zur reaktiven Destillation .
Umesterungsprozess
Der reaktive Destillationsprozess zur Synthese von n-Butylacetat durch Umesterung von Ethylacetat mit n-Butylalkohol, katalysiert durch immobilisierte Lipase, wurde simuliert und experimentell getestet . Die Auswirkungen der Anzahl der theoretischen Stufen im Reaktionsabschnitt, im Rektifizierungsabschnitt und im Stripp-Abschnitt, des Rücklaufverhältnisses, des molaren Zufuhrverhältnisses und der relativen Zufuhrposition auf den Umesterungsdestillationsprozess wurden untersucht .
Lösungsmittel für verschiedene Substanzen
n-Butylacetat wird häufig als Lösungsmittel für Zellulose-Nitrat, Harze, Polymere, Öle und Fette verwendet .
Verwendung in Farben, Lacken und Druckfarben
Es wird in Farben, Lacken, Druckfarben, Aerosolen und Kosmetika verwendet .
Aromastoff
n-Butylacetat wird als synthetischer Fruchtaromastoff in Lebensmitteln wie Süßwaren, Eiscreme, Käse und Backwaren verwendet .
Wirkmechanismus
Target of Action
n-Butyl Acetate-d12, also known as Butyl Ethanoate, is an organic compound with the formula CD3COOCD2CD2CD2CD3 . The primary targets of n-Butyl Acetate-d12 are enzymes involved in its metabolic pathways, such as lipases and other esterases .
Mode of Action
Once absorbed by the organism or in contact with mucous membranes, n-Butyl Acetate-d12 is hydrolyzed to n-butanol and acetic acid . This hydrolysis is catalyzed by enzymes such as lipases and esterases. The acute toxicity of n-Butyl Acetate-d12 is low after oral and dermal absorption and inhalation exposure to the vapor .
Biochemical Pathways
n-Butyl Acetate-d12 is involved in the synthesis of n-butyl acetate via transesterification of ethyl acetate with n-butyl alcohol, catalyzed by immobilized lipase . This process is part of a broader metabolic pathway involving the conversion of glucose to butanol via 2-oxoglutarate .
Pharmacokinetics
The pharmacokinetics of n-Butyl Acetate-d12 involves its absorption, distribution, metabolism, and excretion (ADME). The absorbed substance is distributed in the whole body with the greatest accumulation in adipose tissue .
Result of Action
The result of n-Butyl Acetate-d12’s action is the production of n-butanol and acetic acid . This can lead to various downstream effects depending on the context of its use. For example, in industrial applications, it can be used as a solvent for coatings and inks .
Action Environment
The action of n-Butyl Acetate-d12 can be influenced by various environmental factors. For instance, its volatility can affect its distribution in the environment . Additionally, its stability and efficacy can be influenced by factors such as temperature and pH .
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 2,2,2-trideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3/i1D3,2D3,3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPFZGUDAPQIHT-HYVJACIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


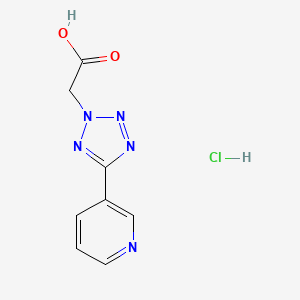
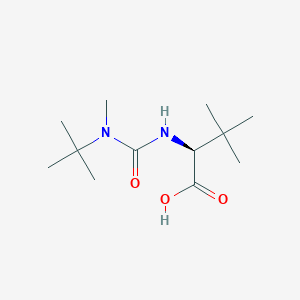

![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)
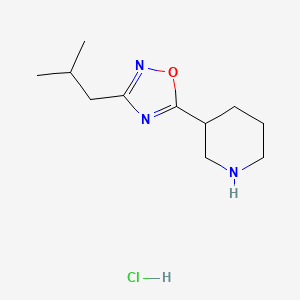
![[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451206.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1451210.png)
![4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1451211.png)
![N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine](/img/structure/B1451214.png)
![2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451215.png)
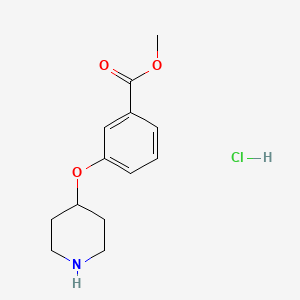
![2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451217.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1451219.png)
